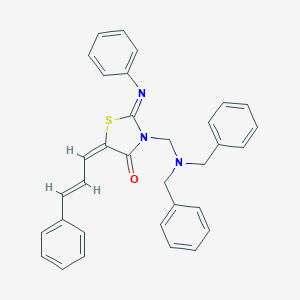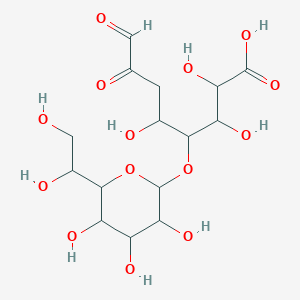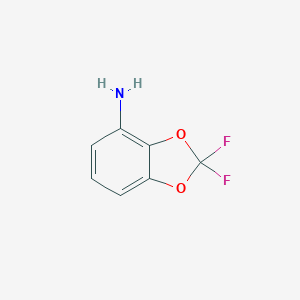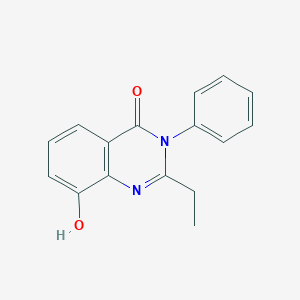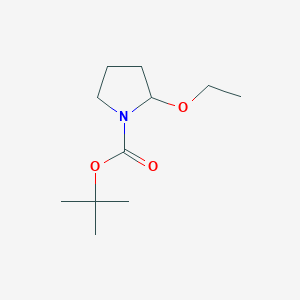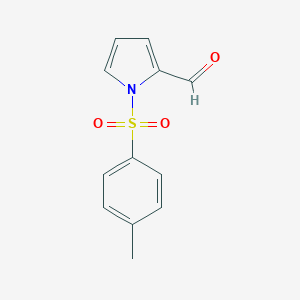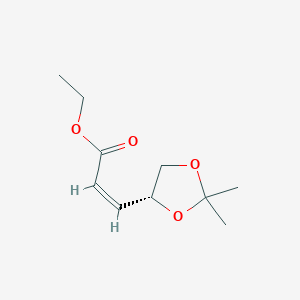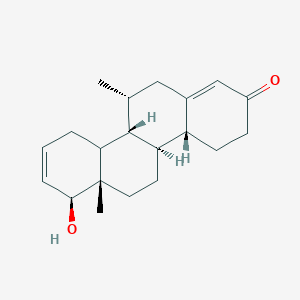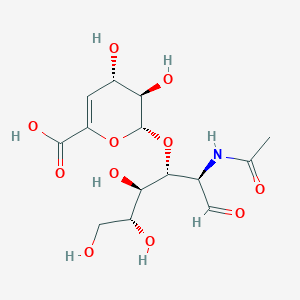
Tirilazad mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tirilazad mesylate is a synthetic compound that has been extensively studied for its neuroprotective properties. It belongs to the class of 21-aminosteroids and has been shown to have potential therapeutic applications for a variety of neurological disorders.
Mécanisme D'action
Tirilazad mesylate exerts its neuroprotective effects by inhibiting lipid peroxidation and reducing oxidative stress. It also modulates the inflammatory response by inhibiting the expression of pro-inflammatory cytokines and chemokines. Tirilazad mesylate has been shown to protect neuronal cells from apoptosis and necrosis by regulating the expression of Bcl-2 family proteins.
Biochemical and Physiological Effects:
Tirilazad mesylate has been shown to have a variety of biochemical and physiological effects. It reduces the production of reactive oxygen species, inhibits the activation of caspase-3, and reduces the expression of pro-inflammatory cytokines and chemokines. Tirilazad mesylate also increases the expression of Bcl-2 family proteins and promotes neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
Tirilazad mesylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its neuroprotective properties and has been shown to have potential therapeutic applications for a variety of neurological disorders. However, Tirilazad mesylate also has limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. It also has a short half-life and requires frequent dosing.
Orientations Futures
There are several future directions for the study of Tirilazad mesylate. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications for other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new analogs of Tirilazad mesylate may lead to the discovery of compounds with improved neuroprotective properties.
Applications De Recherche Scientifique
Tirilazad mesylate has been extensively studied for its neuroprotective properties. It has been shown to have potential therapeutic applications for a variety of neurological disorders such as traumatic brain injury, stroke, and spinal cord injury. Tirilazad mesylate has also been studied for its potential to prevent neuronal cell death caused by oxidative stress.
Propriétés
Numéro CAS |
110101-67-2 |
|---|---|
Nom du produit |
Tirilazad mesylate |
Formule moléculaire |
C39H56N6O5S |
Poids moléculaire |
721 g/mol |
Nom IUPAC |
(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid |
InChI |
InChI=1S/C38H52N6O2.CH4O3S/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4)/t26-,29-,31+,35-,37+,38+;/m1./s1 |
Clé InChI |
HPZOOQSXPMEJBV-ODCFVKFUSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |
Autres numéros CAS |
110101-67-2 |
Numéros CAS associés |
111793-42-1 (mesylate:hydrate) |
Synonymes |
21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate Freedox pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate tirilazad tirilazad mesylate tirilazad mesylate hydrate U 74006F U-74006 U-74006F U74006F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



